1-Palmitoyl-2-oleoyl-sn-glycero-3-PC

Catalog No.
S627294
CAS No.
26853-31-6
M.F
C42H82NO8P
M. Wt
760.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC

CAS Number

26853-31-6

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1

InChI Key

WTJKGGKOPKCXLL-VYOBOKEXSA-N

SMILES

Array

Synonyms

1-palmitoyl-2-oleoyl-lecithin, 1-palmitoyl-2-oleoyl-phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, 1-palmitoyl-2-oleoylphosphatidylcholine, 1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer, 1-palmotoyl-2-oleoylglycero-3-phosphocholine, 1-POPC, alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl, beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine, palmitoyloleoylphosphatidylcholine, POPC lipid

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 34:1 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a premier synthetic zwitterionic phospholipid featuring an asymmetric chain structure—one saturated palmitoyl tail and one monounsaturated oleoyl tail. This specific configuration closely mimics the most abundant phospholipid class found in mammalian cell membranes. From a procurement perspective, POPC is highly valued because it provides the exact fluidity of natural membranes at room and physiological temperatures, combined with absolute chemical definition[1]. It serves as a gold-standard structural lipid for liposomal drug delivery, supported lipid bilayers, and standardized in vitro permeability assays, offering a reliable, scalable alternative to heterogeneous natural lipid extracts.

Generic substitution of POPC with purely saturated lipids, such as DPPC, forces manufacturers to heat formulation processes above 41 °C, which can degrade thermosensitive biological payloads and alters the final room-temperature state to a rigid gel phase . Conversely, substituting with di-unsaturated lipids like DOPC introduces multiple double bonds, which significantly accelerates oxidative degradation and increases membrane permeability, leading to premature payload leakage. Furthermore, relying on cheaper natural extracts like Egg PC introduces unacceptable lot-to-lot compositional variability, compromising the strict reproducibility required for rigorous biophysical characterization and cGMP pharmaceutical scale-up.

Thermal Processability: Room-Temperature Fluidity vs. DPPC

POPC features a main phase transition temperature (Tm) of -2 °C, maintaining a liquid-crystalline (fluid) phase at both room and physiological temperatures. In contrast, the di-saturated analog DPPC has a Tm of 41 °C, remaining in a rigid gel phase at room temperature. This fundamental thermal difference means POPC liposomes can be extruded and formulated at ambient temperatures without the heating steps required for DPPC .

Evidence DimensionMain phase transition temperature (Tm)
Target Compound Data-2 °C (fluid at room temperature)
Comparator Or BaselineDPPC: 41 °C (gel phase at room temperature)
Quantified Difference43 °C lower transition temperature for POPC
ConditionsAqueous liposomal dispersion at ambient pressure

Eliminates the need for high-temperature extrusion, protecting thermosensitive APIs and proteins from thermal degradation during formulation.

Oxidative Stability and Shelf-Life vs. DOPC

The presence of only a single double bond in POPC's oleoyl chain provides superior oxidative stability compared to di-unsaturated lipids like DOPC. In surface pressure stability assays under ambient air, POPC monolayers sustain minimal pressure change (~0.5 mN/m over 2 hours), indicating high resistance to oxidative cleavage. Conversely, DOPC undergoes rapid air-induced peroxidation, resulting in a fast drop in surface pressure within tens of minutes due to the truncative oxidation of its two unsaturated chains [1].

Evidence DimensionSurface pressure stability (marker of oxidation resistance)
Target Compound DataMinimal pressure drop (~0.5 mN/m) over 2 hours
Comparator Or BaselineDOPC: Rapid pressure drop within tens of minutes
Quantified Difference>4-fold extension of monolayer stability under oxidative stress
ConditionsLipid monolayers exposed to ambient air at 20 mN/m initial pressure

Provides a significantly longer formulation shelf-life and simplifies handling requirements compared to highly unsaturated lipid analogs.

Membrane Packing and Payload Retention vs. DOPC

POPC's saturated sn-1 palmitoyl chain allows for tighter lipid packing than the dual-kinked chains of DOPC, directly impacting membrane permeability. Under physical stress, such as freeze-thaw cycles or exposure to membrane-active agents, DOPC liposomes exhibit significantly higher leakage rates of internal aqueous contents compared to POPC liposomes. The tighter packing of POPC restricts solute diffusion and resists pore formation, maintaining vesicle integrity [1].

Evidence DimensionInternal content leakage (membrane permeability)
Target Compound DataHigh retention / lower leakage rate
Comparator Or BaselineDOPC: Greater leakage of internal contents under stress
Quantified DifferenceSignificantly reduced solute leakage in POPC vs. DOPC vesicles
ConditionsLiposomes subjected to freezing stress (-20 °C) or cationic oligomer exposure

Ensures superior encapsulation efficiency and prevents premature payload leakage in liposomal drug delivery systems.

Compositional Reproducibility vs. Natural Egg PC

Natural lipid extracts like Egg PC are widely used but consist of a heterogeneous mixture of phosphatidylcholines with varying chain lengths and degrees of unsaturation (e.g., 16:0, 18:0, 18:1, 18:2), leading to variable phase behavior. Synthetic POPC provides the exact same zwitterionic headgroup and a highly representative asymmetric chain structure (16:0-18:1), but as a >99% pure single molecular species. This eliminates the batch-to-batch variability inherent in natural extracts [1].

Evidence DimensionMolecular homogeneity
Target Compound DataSingle defined molecular species (>99% 16:0-18:1 PC)
Comparator Or BaselineEgg PC: Complex mixture of saturated and polyunsaturated chains
Quantified DifferenceAbsolute compositional definition vs. variable natural mixture
ConditionsAnalytical baseline for biophysical assays and pharmaceutical formulation

Critical for regulatory compliance in cGMP manufacturing and ensuring reproducible baselines in rigorous biophysical research.

Thermosensitive Liposomal Drug Delivery

POPC is the ideal bulk structural lipid for encapsulating fragile active pharmaceutical ingredients (APIs), such as mRNA or delicate proteins. Because it remains fluid at room temperature, it allows for liposome extrusion and sizing without the thermal stress required by high-Tm lipids like DPPC.

Standardized In Vitro Membrane Assays

In biophysical research and drug discovery, POPC is used to construct highly reproducible supported lipid bilayers (SLBs) and giant unilamellar vesicles (GUVs). Its synthetic purity eliminates the batch-to-batch variability of Egg PC, providing a strict, reliable baseline for PAMPA (Parallel Artificial Membrane Permeability Assay) and ion channel recordings [1].

Oxidation-Resistant Fluid Formulations

For long-shelf-life cosmetic and pharmaceutical lipid nanoparticle formulations, POPC provides the necessary membrane fluidity of an unsaturated lipid while resisting the rapid oxidative rancidity that plagues di-unsaturated alternatives like DOPC [2].

Physical Description

Solid

XLogP3

13.6

Hydrogen Bond Acceptor Count

8

Exact Mass

759.57780557 Da

Monoisotopic Mass

759.57780557 Da

Heavy Atom Count

52

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

TE895536Y5

Other CAS

26853-31-6

Wikipedia

POPC

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholinehydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19902. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19903. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 20084. T. Yaguchi, T. Nagata, T. Nishizaki “1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression”Behav Brain Res. Vol. 204(1), pp. 129-132, 2009

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